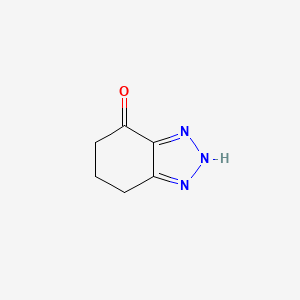

2,5,6,7-Tetrahydrobenzotriazol-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5,6,7-tetrahydrobenzotriazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c10-5-3-1-2-4-6(5)8-9-7-4/h1-3H2,(H,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYRWZMDYCQIEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NNN=C2C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5,6,7 Tetrahydrobenzotriazol 4 One and Its Derivatives

Cyclization and Annulation Strategies for the Core Structure

The construction of the 2,5,6,7-tetrahydrobenzotriazol-4-one core relies on the sequential or concerted formation of its two constituent rings: the triazole and the cyclohexanone (B45756).

Formation of the Triazole Ring System

The 1,2,3-triazole ring is a common motif in organic synthesis, and numerous methods for its formation are well-documented. A prevalent and highly efficient method is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. nih.gov This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I) or ruthenium(II) complexes, which allows for milder reaction conditions and regioselective control to yield 1,4-disubstituted 1,2,3-triazoles. scispace.com

In the context of the target scaffold, a plausible strategy would involve the reaction of a suitably functionalized cyclohexanone precursor bearing either an azide or an alkyne moiety with a corresponding reaction partner. For instance, a 2-azidocyclohex-2-en-1-one derivative could react with an alkyne to form the triazole ring.

Another approach involves the cyclization of a precursor containing the three contiguous nitrogen atoms. This can be achieved through the diazotization of a 1,2-diamino functionality followed by intramolecular cyclization. For example, the diazotization of a 3-amino-1H-pyrazole-4-carboxamide can lead to the formation of a fused pyrazolo[3,4-d] researchgate.netresearchgate.netnih.govtriazin-4-one, a system analogous to the benzotriazole (B28993) core. beilstein-journals.org

Construction of the Fused Cyclohexanone Moiety

The cyclohexanone portion of the molecule is often derived from readily available cyclic precursors such as cyclohexane-1,3-dione. This dione can be functionalized at the C-2 position to introduce a side chain that can then participate in the formation of the fused triazole ring. For instance, C-acylation of cyclohexane-1,3-dione with a triazolylacetic acid has been reported in the synthesis of related 1,5,6,7-tetrahydro-4H-indazol-4-ones. researchgate.netresearchgate.net This approach effectively builds the core structure by attaching a pre-formed heterocyclic component to the carbocyclic ring.

Alternatively, the cyclohexanone ring can be constructed through annulation reactions. A Robinson annulation, for example, could be envisioned where a ketone is reacted with a methyl vinyl ketone or a similar Michael acceptor to build the six-membered ring onto an existing fragment. Gold(I)-catalyzed hydrative cyclization of 1,6-diynes is another modern method for the synthesis of 2-cyclohexenone derivatives, which could serve as precursors to the target molecule. nih.gov

Total Synthesis Approaches to the this compound Scaffold

Total synthesis of the this compound scaffold can be approached through either linear or convergent strategies, starting from simple, acyclic precursors.

Multi-Step Linear Syntheses from Simple Precursors

A hypothetical multi-step linear synthesis could commence with the construction of a functionalized cyclohexane-1,3-dione. This could be followed by the introduction of the necessary nitrogen functionalities for the subsequent triazole ring formation.

A plausible synthetic sequence is outlined below, drawing analogy from the synthesis of 1,2,3-triazole-containing 1,5,6,7-tetrahydro-4H-indazol-4-ones. researchgate.net

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Cyclohexane-1,3-dione, Triazolylacetic acid | Carbodiimide coupling agent (e.g., DCC, EDC) | 2-(Triazolylacetyl)cyclohexane-1,3-dione |

| 2 | 2-(Triazolylacetyl)cyclohexane-1,3-dione | Hydrazine or substituted hydrazine | 1,2,3-Triazole-containing 1,5,6,7-tetrahydro-4H-indazol-4-one |

To adapt this to the target molecule, the second step would need to be modified to facilitate the formation of the benzotriazole ring system, for instance, through a reaction that introduces the third nitrogen atom and induces cyclization.

Convergent Synthetic Pathways to Complex Analogues

Convergent syntheses involve the preparation of key fragments of the target molecule separately, which are then combined in the later stages of the synthesis. This approach is often more efficient for the synthesis of complex analogues as it allows for the independent modification of different parts of the molecule.

For the this compound scaffold, a convergent approach could involve the synthesis of a functionalized triazole, for example, a triazole with a side chain suitable for annulation, and a separate synthesis of a cyclohexenone derivative. These two fragments could then be joined through a reaction such as a Michael addition followed by an intramolecular cyclization to form the final fused ring system.

Precursor-Based Syntheses and Transformation Strategies

The synthesis of derivatives of this compound can be greatly facilitated by the availability of versatile precursors. Cyclohexane-1,3-dione and its derivatives are key starting materials in this regard. The reactivity of the C-2 position allows for a variety of substitutions, enabling the introduction of different functionalities that can be used to build the triazole ring.

For example, the reaction of cyclohexane-1,3-dione with a diazonium salt can lead to a 2-arylhydrazono-cyclohexane-1,3-dione, which could be a precursor for a fused triazine system, a close relative of the triazole.

Furthermore, the enamine of cyclohexane-1,3-dione, 3-aminocyclohex-2-en-1-one, is a commercially available and versatile precursor. nih.gov The amino group can be diazotized and displaced to introduce an azide functionality, which can then undergo an intramolecular cycloaddition with a suitably placed alkyne to form the triazole ring.

The following table summarizes some key precursors and their potential transformations:

| Precursor | Potential Transformation | Resulting Moiety |

| Cyclohexane-1,3-dione | C-acylation with a triazolylacetic acid | Fused triazole-cyclohexanone system |

| 2-Azidocyclohex-2-en-1-one | 1,3-dipolar cycloaddition with an alkyne | Fused triazole ring |

| 3-Aminocyclohex-2-en-1-one | Diazotization and azidation, followed by intramolecular cyclization | Fused triazole ring |

Modification of Pre-formed Benzotriazole Systems

The generation of the tetrahydrobenzotriazolone structure from a pre-formed benzotriazole ring is a less common approach. This strategy would conceptually involve the partial reduction of the benzene ring of a substituted benzotriazole to a cyclohexanone or cyclohexenone ring. Such a transformation is challenging due to the stability of the aromatic system. While methods for the N-alkylation and N-acylation of the benzotriazole core are well-established, the specific modifications leading to the this compound are not extensively documented in readily available literature.

Transformations of Cyclohexanone Precursors

A more prevalent and effective strategy for the synthesis of this compound and its derivatives involves the construction of the triazole ring from a cyclohexanone-based starting material. A key precursor in this approach is 1,3-cyclohexanedione.

One notable method involves the initial conversion of 1,3-cyclohexanedione to 2-diazocyclohexane-1,3-dione. This diazo intermediate is a versatile building block for the formation of the triazole ring. For instance, the reaction of 2-diazocyclohexane-1,3-dione with nitrosobenzene yields an adduct which, upon subsequent reduction, can lead to the formation of the desired 1,5,6,7-tetrahydro-4H-benzotriazol-4-one skeleton.

Another potential pathway involves the direct reaction of 1,3-cyclohexanedione with a suitable azide source, such as sodium azide, under acidic conditions. This approach would constitute a one-pot synthesis, offering a more direct route to the target molecule. The reaction likely proceeds through the formation of a vinyl azide intermediate, followed by intramolecular cyclization to form the triazole ring.

The following table summarizes the key transformations involving cyclohexanone precursors:

| Starting Material | Reagent(s) | Intermediate(s) | Final Product |

| 1,3-Cyclohexanedione | 1. Tosyl azide 2. Nitrosobenzene 3. Reducing agent | 2-Diazocyclohexane-1,3-dione, Adduct with nitrosobenzene | This compound |

| 1,3-Cyclohexanedione | Sodium azide, Acid | Vinyl azide | This compound |

Modern and Sustainable Synthetic Techniques for Tetrahydrobenzotriazolones

Efforts to develop more efficient and environmentally friendly synthetic methods have led to the exploration of catalytic and green chemistry approaches for the synthesis of tetrahydrobenzotriazolones and related heterocyclic systems.

Catalytic Methods in Tetrahydrobenzotriazolone Synthesis

The application of catalysts can significantly enhance the efficiency and selectivity of the reactions involved in the synthesis of tetrahydrobenzotriazolones. For the cyclization step, both metal-based and organocatalysts can be employed. For instance, in related triazole syntheses, copper and ruthenium catalysts are commonly used to promote cycloaddition reactions.

In the context of forming the triazole ring from a diazo compound, various transition metal catalysts, such as those based on rhodium or copper, are known to facilitate carbene or nitrene transfer reactions, which could be adapted for the synthesis of the target molecule. The choice of catalyst can influence the regioselectivity of the cyclization, which is crucial for obtaining the desired isomer.

Research in this area is ongoing, with a focus on developing catalysts that are not only highly active and selective but also recoverable and reusable, thereby reducing waste and cost.

Green Chemistry Approaches and Reaction Optimization

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including tetrahydrobenzotriazolones. A primary focus is the use of more environmentally benign solvents. Water, ethanol (B145695), and polyethylene glycol (PEG) are being explored as alternatives to traditional volatile organic solvents.

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, is a key green chemistry strategy. This approach reduces solvent usage, energy consumption, and waste generation. The direct synthesis of this compound from 1,3-cyclohexanedione and an azide source is an example of a potential one-pot reaction.

Furthermore, alternative energy sources such as microwave irradiation and ultrasound are being investigated to accelerate reaction rates and improve yields, often under milder conditions than conventional heating. The optimization of reaction parameters, including temperature, reaction time, and catalyst loading, is crucial for developing sustainable synthetic protocols.

The following table highlights some green chemistry approaches applicable to the synthesis of tetrahydrobenzotriazolones:

| Green Chemistry Principle | Application in Tetrahydrobenzotriazolone Synthesis |

| Use of Safer Solvents | Replacement of volatile organic solvents with water, ethanol, or PEG. |

| Atom Economy | Designing one-pot reactions to maximize the incorporation of starting materials into the final product. |

| Energy Efficiency | Utilizing microwave or ultrasound irradiation to reduce reaction times and energy consumption. |

| Catalysis | Employing recoverable and reusable catalysts to minimize waste. |

Reactivity and Mechanistic Studies of 2,5,6,7 Tetrahydrobenzotriazol 4 One

Reactions Involving the Triazole Ring

The 1,2,3-triazole ring is a key feature of the molecule's reactivity, participating in reactions that involve the loss of molecular nitrogen, ring-opening, and substitution at its nitrogen atoms.

Denitrogenation Reactions (e.g., Pyrolysis, Photolysis) and Reactive Intermediate Formation

The application of thermal or photochemical energy can induce the extrusion of molecular nitrogen (N₂) from the triazole ring, a process known as denitrogenation. This reaction proceeds through high-energy, short-lived reactive intermediates.

Pyrolysis: Flash vacuum pyrolysis (FVP) of benzotriazoles is a known method for generating novel molecular structures. researchgate.net The thermal decomposition is believed to proceed through the formation of a diradical or carbene intermediate after the loss of N₂. researchgate.net In the case of the parent benzotriazole (B28993), this process leads to the formation of cyanocyclopentadiene. researchgate.net While specific studies on 2,5,6,7-Tetrahydrobenzotriazol-4-one are not detailed, analogy suggests that pyrolysis would lead to the extrusion of nitrogen and the formation of a highly reactive carbene intermediate. This intermediate could then undergo rearrangement to yield a cyclopentane (B165970) derivative.

Photolysis: Photochemical stimulation provides an alternative route to denitrogenation. The photolysis of benzotriazoles can also lead to the elimination of N₂, though for the parent 1H-Benzotriazole, the primary photochemical pathway involves a reversible N-N bond fission to form a diazo-imine intermediate, with denitrogenation being a minor side reaction. researchgate.net The exact pathway, whether concerted or stepwise via a carbene, can be influenced by the reaction conditions and molecular structure. organic-chemistry.org

| Reaction Type | Conditions | Key Intermediate | Potential Product Class |

|---|---|---|---|

| Pyrolysis | High Temperature (FVP) | Diradical / Carbene | Cyclopentane derivatives |

| Photolysis | UV Irradiation | Diradical / Carbene / Diazo-imine | Rearrangement products |

Ring-Opening and Rearrangement Processes (e.g., Aza-Wolff Rearrangement)

Following the initial loss of nitrogen, the resulting intermediate can undergo significant skeletal changes. One of the most important transformations in related systems is the Wolff rearrangement or its nitrogen analog, the Aza-Wolff rearrangement.

The classical Wolff rearrangement involves the conversion of an α-diazocarbonyl compound into a ketene, which is a highly reactive intermediate that can be trapped by various nucleophiles. organic-chemistry.orgwikipedia.org This reaction proceeds with the extrusion of dinitrogen and a 1,2-rearrangement. wikipedia.org It can be induced thermally, photochemically, or with metal catalysis. organic-chemistry.org An analogous process, sometimes termed a hetero-Wolff rearrangement, can be envisioned for this compound. Following denitrogenation, the resulting carbene intermediate could undergo a 1,2-shift, leading to a ring contraction. This would transform the six-membered cyclohexanone (B45756) ring into a five-membered cyclopentane ring, with the formation of a highly reactive ketenimine intermediate. This ketenimine could then be trapped by nucleophiles like water, alcohols, or amines to yield stable carboxylic acid derivatives, such as amides or esters.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the triazole ring possess lone pairs of electrons, making them nucleophilic and susceptible to reaction with electrophiles such as alkyl halides and acyl chlorides.

N-Alkylation: This reaction introduces an alkyl group onto one of the nitrogen atoms of the triazole ring. A significant challenge in the alkylation of benzotriazoles is the lack of regioselectivity, often leading to a mixture of N1 and N2-alkylated isomers. The ratio of these products can be influenced by the nature of the alkylating agent, the solvent, and the reaction conditions. For instance, peptide coupling agents have been used to synthesize 1-alkoxy-1H-benzotriazoles, demonstrating a specific type of N-O bond formation. beilstein-journals.org

N-Acylation: Similarly, acylation involves the introduction of an acyl group (R-C=O) onto a triazole nitrogen. N-acylbenzotriazoles are stable and serve as effective acylating agents for a variety of nucleophiles, including amines, alcohols, and thiols. The reaction typically proceeds under mild conditions and provides a convenient alternative to using more reactive acyl chlorides.

Transformations at the Saturated Cyclohexanone Ring

The cyclohexanone portion of the molecule offers reaction sites at the carbonyl group and the adjacent α-carbons, allowing for a different set of chemical modifications.

Reactions of the Ketone Functionality (e.g., Enolization, Condensation Reactions)

The carbonyl group (C=O) at the 4-position is a classic functional group with well-established reactivity.

Enolization: The ketone can form an enol or enolate under acidic or basic conditions, respectively. This involves the removal of a proton from one of the α-carbons (C3 or C5). The formation of an enolate at the C5 position is particularly important as it generates a nucleophilic carbon center, which can then react with various electrophiles.

Condensation Reactions: The ketone can participate in condensation reactions with other carbonyl compounds or active methylene (B1212753) compounds. A key example is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. mdpi.comrsc.org For this compound, this reaction would lead to the formation of a new carbon-carbon double bond at the C5 position, yielding an alkylidene or arylidene derivative. Benzotriazole itself has been shown to promote certain condensation reactions, suggesting the potential for autocatalysis or unique reactivity in this system. ntu.edu.tw

| Reaction | Reagents | Key Process | Product Type |

|---|---|---|---|

| Enolization | Acid or Base | Proton abstraction from C5 | Enol or Enolate |

| Knoevenagel Condensation | Active methylene compound, base | Nucleophilic addition to C4 carbonyl | C5-Alkylidene derivative |

Electrophilic and Nucleophilic Substitutions on the Carbon Skeleton

Electrophilic Substitution: Direct electrophilic substitution on the saturated carbon atoms of the cyclohexanone ring is generally not feasible. However, the formation of an enol or enolate intermediate allows for electrophilic substitution at the α-carbon (C5). A common example is α-halogenation, where the enolate reacts with an electrophilic halogen source (e.g., Br₂) to introduce a halogen atom at the C5 position. This reaction proceeds via attack of the nucleophilic enolate on the electrophile.

Nucleophilic Substitution: The saturated carbon skeleton of this compound lacks a suitable leaving group, making it inert to direct nucleophilic substitution. Such reactions would require prior functionalization of the ring, for example, by converting the ketone to an enol triflate or through α-halogenation as described above, to install a leaving group that can subsequently be displaced by a nucleophile.

Oxidation and Reduction Chemistry

The presence of both an oxidizable triazole system and a reducible ketone functionality imparts a rich redox chemistry to this compound.

Oxidation:

While specific studies on the oxidation of this compound are not extensively documented, analogies can be drawn from related heterocyclic systems such as benzothiazoles. The triazole ring, being electron-rich, is susceptible to oxidation. Under controlled conditions, N-oxidation of the triazole nitrogens could occur.

More vigorous oxidation may lead to ring-opening reactions. For instance, oxidative ring-opening of benzothiazole (B30560) derivatives has been observed to yield acylamidobenzene sulfonate esters. scholaris.caresearchgate.net A similar pathway for this compound could involve initial attack on the triazole ring, leading to cleavage and the formation of new functional groups. The reaction of benzothiazoles with CuFe2O4-activated peroxomonosulfate has been shown to proceed via electron transfer from the benzo ring, generating hydroxylated intermediates. nih.gov

Reduction:

The carbonyl group of the enone system is the primary site for reduction. Standard reducing agents can be employed to transform the ketone.

Selective Ketone Reduction: Sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to the corresponding secondary alcohol, yielding 2,5,6,7-tetrahydrobenzotriazol-4-ol. The choice of reagent and reaction conditions can influence the stereoselectivity of the reduction.

Conjugate Reduction: Under conditions that favor 1,4-addition (conjugate addition), such as with certain cuprate (B13416276) reagents or under specific catalytic hydrogenation conditions, the carbon-carbon double bond of the enone could be reduced, leading to a saturated cyclohexanone ring.

Complete Reduction: The use of stronger reducing agents or more forcing conditions, such as catalytic hydrogenation at high pressure and temperature, could potentially lead to the reduction of both the ketone and the triazole ring, although the latter is generally more resistant to reduction.

The general reactivity of aldehydes and ketones suggests that the ketone in the target molecule is less reactive than an aldehyde due to steric hindrance and electronic effects. libretexts.org

| Reaction Type | Reagent/Conditions | Expected Product |

| N-Oxidation | Mild Oxidizing Agent (e.g., m-CPBA) | N-oxide derivative |

| Oxidative Ring-Opening | Strong Oxidizing Agent (e.g., KMnO₄, O₃) | Dicarboxylic acid or other cleavage products |

| Ketone Reduction | NaBH₄, LiAlH₄ | 2,5,6,7-Tetrahydrobenzotriazol-4-ol |

| Conjugate Reduction | Cuprate reagents, Catalytic Hydrogenation | Tetrahydrobenzotriazol-4-one (saturated ring) |

Reactivity of Peripheral Substituents and Functional Groups

The reactivity of substituents on the tetrahydrobenzotriazol-4-one core allows for the synthesis of a diverse range of derivatives with modified properties.

While there is no specific data on carboxylic acid derivatization of this compound, general methods for the derivatization of carboxylic acids on heterocyclic systems are applicable. If a carboxylic acid group were present on the ring system, it could be converted into a variety of other functional groups.

Standard transformations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst.

Amide Formation: Activation of the carboxylic acid (e.g., to an acyl chloride or with a coupling agent) followed by reaction with an amine.

Reduction: Conversion of the carboxylic acid to a primary alcohol using reducing agents like LiAlH₄.

Halogenation of the aromatic or heterocyclic ring can significantly alter the electronic properties and reactivity of the molecule. While specific halogenation studies on this compound are not available, related benzotriazole systems can undergo halogenation. The position of halogenation would be directed by the existing substituents and the reaction conditions.

Other potential modifications of peripheral substituents include:

Nitration: Introduction of a nitro group onto the aromatic part of a related benzotriazole system.

Sulfonation: Addition of a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although the presence of the deactivating ketone and triazole moieties may hinder these reactions. The multi-step synthesis of substituted benzenes often involves careful consideration of the directing effects of existing groups. youtube.com

| Modification | Reagents | Functional Group Transformation |

| Esterification | R-OH, H⁺ | -COOH → -COOR |

| Amide Formation | SOCl₂, then R₂NH | -COOH → -CONR₂ |

| Halogenation | X₂, Lewis Acid | -H → -X (X = Cl, Br, I) |

| Nitration | HNO₃, H₂SO₄ | -H → -NO₂ |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Direct mechanistic studies on this compound are scarce. However, insights can be gained from studies of analogous systems.

In the oxidative ring-opening of benzothiazoles, a proposed mechanism involves initial nucleophilic attack on the thiazole (B1198619) ring, followed by cleavage to generate a thiol and an amide. Subsequent oxidation of the thiol leads to the final sulfonate ester product. scholaris.caresearchgate.net A similar sequence of events could be envisioned for the oxidative degradation of the tetrahydrobenzotriazol-4-one ring system.

Mechanistic studies on the synthesis of benzothiazoles have identified the in-situ formation of a photosensitizing disulfide intermediate which then facilitates the dehydrogenation step. nih.gov Computational and experimental studies have also highlighted the role of water in catalyzing both the formation of hydroxybenzothiazolidine and the final water elimination step in benzothiazole synthesis. researchgate.net

Detailed kinetic and thermodynamic data for reactions of this compound are not currently available in the literature. Such studies would be valuable for quantifying the reactivity of the compound and for understanding the factors that govern reaction rates and equilibria.

For example, kinetic studies of the reduction of the ketone would provide information on the rate constants and activation energies for the reaction, which would be influenced by the steric and electronic environment of the carbonyl group. Thermodynamic studies would provide data on the relative stabilities of the reactants and products.

Structural Modifications and Derivatization Strategies for Enhancing Molecular Functionality

Diversification at the Nitrogen Atoms of the Triazole Ring

The presence of three nitrogen atoms in the triazole ring offers multiple sites for substitution, though typically, derivatization occurs at the N1 and N2 positions. The regioselectivity of these substitutions is a key challenge and is often influenced by the nature of the substituent, the catalyst, and the reaction conditions employed.

Achieving selective substitution at the N1 position of the benzotriazole (B28993) ring is a significant synthetic goal. The N1-isomer is often the thermodynamically more stable product. Various synthetic protocols have been developed to favor the formation of N1-alkylated and N1-arylated benzotriazoles.

One effective strategy involves the use of Lewis acids as catalysts. For instance, tris(pentafluorophenyl)borane, B(C6F5)3, has been demonstrated to be a highly effective metal-free catalyst for the site-selective N1-alkylation of benzotriazoles with diazoalkanes, providing N1-alkylated products in good to excellent yields. rsc.org Another approach relies on specific reaction conditions; the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving high N1-selectivity in the alkylation of indazoles, a related heterocyclic system, suggesting its potential applicability to benzotriazoles. beilstein-journals.org

Facile, one-pot protocols have also been devised for generating diverse N1-substituted benzotriazoles through the intramolecular cyclization of N-alkyl-o-phenylenediamines, avoiding hazardous intermediates like low molecular weight azides. tsijournals.com For N1-arylation, a two-step process involving the formation of o-chloro-1,2,3-benzotriazenes followed by a copper-iodide (CuI) catalyzed intramolecular N-arylation has proven successful. tsijournals.com

Table 1: Examples of N1-Substitution Strategies for Benzotriazoles

| Catalyst/Reagent | Electrophile | Solvent | Selectivity | Reference |

|---|---|---|---|---|

| B(C6F5)3 | Diazoalkanes | Not specified | High N1-selectivity | rsc.org |

| NaH | Alkyl Bromide | THF | >99% N1-selectivity (for indazoles) | beilstein-journals.org |

| CuI / Cs2CO3 | (from o-chloro-1,2,3-benzotriazenes) | Not specified | Good yields for N1-aryl | tsijournals.com |

This table presents strategies developed for the benzotriazole core, which are foundational for application to the 2,5,6,7-tetrahydrobenzotriazol-4-one scaffold.

While often the kinetic product, selective synthesis of N2-substituted benzotriazoles requires specific catalytic systems that can override the thermodynamic preference for the N1-isomer. Research has identified several catalysts that can direct alkylation or arylation to the N2 position with high regioselectivity.

A notable advancement is the use of rhodium catalysis. A novel rhodium-catalyzed method achieves highly selective N2-alkylation of benzotriazoles with diazo compounds and enynones, affording N2-alkylated products in good to excellent yields. researchgate.netnih.gov Density functional theory (DFT) calculations suggest this reaction proceeds through a formal 1,3-hydrogen shift, differing from traditional carbene insertion mechanisms. researchgate.netnih.gov

Furthermore, metalloporphyrin complexes have been shown to precisely control the regioselectivity of N-alkylation. While iron(III)-based porphyrins accelerate N1-alkylation, iridium(III) pentafluorophenyl-substituted porphyrins have been found to promote selective N2-alkylation of benzotriazole with α-diazoacetates. nih.gov These catalysts can be incorporated into metal-organic frameworks, allowing for their recovery and reuse. nih.gov

Table 2: Examples of N2-Substitution Strategies for Benzotriazoles

| Catalyst | Electrophile | Key Feature | Selectivity | Reference |

|---|---|---|---|---|

| Rhodium complex | Diazo compounds / Enynones | Proceeds via a formal 1,3-H shift | Excellent N2-selectivities | researchgate.netnih.gov |

This table highlights catalytic systems that selectively direct substitution to the N2-position of the benzotriazole nucleus.

Functionalization of the Saturated Carbocyclic Ring

The saturated six-membered ring of the this compound core provides ample opportunity for structural modification. Introducing substituents can lead to the creation of chiral centers and allows for the fine-tuning of the molecule's steric and electronic properties.

The generation of stereoisomers can be achieved by introducing chiral centers into the carbocyclic ring. While specific examples for the stereoselective synthesis of this compound are not extensively documented, established principles of asymmetric synthesis for related carbocyclic systems are applicable.

A primary strategy involves the use of a chiral starting material. The synthesis of the tetrahydrobenzotriazol-4-one scaffold typically begins with a 1,3-cyclohexanedione derivative. If a chiral, substituted 1,3-cyclohexanedione is used as the precursor, the resulting benzotriazole will retain that chirality. This approach allows for the synthesis of enantiomerically pure or enriched products.

Alternatively, stereocenters can be introduced during the synthesis through stereoselective reactions. This could involve chiral catalysts or auxiliaries that direct the formation of one stereoisomer over another. Methodologies for the stereoselective synthesis of polysubstituted tetrahydropyrans and tetrahydrofurans, which often rely on acid-mediated cyclizations or nucleophilic substitutions that generate new stereocenters, provide a conceptual framework for developing similar strategies for the tetrahydrobenzotriazole system. uva.esnih.gov

A common and effective method for introducing diversity at positions 5, 6, and 7 is to begin the synthesis with an appropriately substituted 1,3-cyclohexanedione. This precursor already contains the desired functional groups on the carbocyclic frame, which are then carried through the cyclization reaction that forms the triazole ring. This approach is widely used in the synthesis of analogous heterocyclic systems, such as 4,5,6,7-tetrahydroindol-4-ones. nih.gov

For example, starting with 5-methyl-1,3-cyclohexanedione (dimedone) would yield a 6,6-dimethyl-2,5,6,7-tetrahydrobenzotriazol-4-one derivative. This strategy allows for the incorporation of a wide variety of substituents, including alkyl, aryl, and other functional groups, depending on the availability of the corresponding substituted 1,3-cyclohexanedione.

Post-synthesis modification of the carbocyclic ring is also possible, although potentially more complex. Reactions can target the ketone at position 4 or the adjacent methylene (B1212753) group at position 5. For instance, α-formylation of the ketone functionality, a reaction demonstrated on tetrahydroindol-4-ones, creates a reactive enaminoketone intermediate that can be used to build further structures. nih.gov

Table 3: Common Substituted 1,3-Cyclohexanedione Precursors

| Precursor | Resulting Substitution Pattern on Tetrahydrobenzotriazol-4-one |

|---|---|

| 1,3-Cyclohexanedione | Unsubstituted at C5, C6, C7 |

| 5-Methyl-1,3-cyclohexanedione | 6-Methyl substitution |

| 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) | 6,6-Dimethyl substitution |

This table illustrates how the choice of starting material directly translates to substitution on the carbocyclic ring of the final heterocyclic product.

Scaffold Hybridization and Fused Heterocyclic Systems

The this compound core can act as a building block for the synthesis of more complex, polycyclic systems. By treating the existing scaffold as a substrate for further cyclization reactions, new heterocyclic rings can be fused onto the core structure, leading to novel chemical entities.

One prominent strategy involves reactions at the carbonyl group (C4) and the adjacent active methylene group (C5). Similar to the chemistry of 4,5,6,7-tetrahydroindol-4-ones, the ketone can be regioselectively α-formylated using reagents like ethyl formate with a base. nih.gov The resulting β-dicarbonyl intermediate is highly versatile and can be condensed with various dinucleophiles to construct new fused rings. For example, reaction with hydrazines can yield a fused pyrazole ring, while reaction with guanidine or amidines can lead to a fused pyrimidine (B1678525) ring. nih.govnih.govmdpi.com

Another approach is to build upon substituents already present on the scaffold. A pre-installed functional group on either the triazole or the carbocyclic ring can serve as a handle for intramolecular cyclization, leading to the formation of fused systems. The synthesis of 1,2,4-triazolo[1,5-a]pyridines and pyrimidines from appropriately substituted aminopyridines or aminotriazoles exemplifies this type of ring-closing strategy. nih.govorganic-chemistry.orgorganic-chemistry.org These methods highlight the potential for creating diverse tetracyclic and polycyclic structures based on the initial tetrahydrobenzotriazole framework.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Tris(pentafluorophenyl)borane |

| Sodium hydride |

| Copper (I) iodide |

| Iron(III) pyridine-porphyrin |

| Iridium(III) pentafluorophenyl-porphyrin |

| 1,3-Cyclohexanedione |

| 5-Methyl-1,3-cyclohexanedione |

| 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) |

| 5-Phenyl-1,3-cyclohexanedione |

| 4,5,6,7-Tetrahydroindol-4-one |

| Guanidine |

Tetrahydrobenzotriazolone-Thiazole Fusions

The fusion of a thiazole (B1198619) ring to the this compound core represents a significant synthetic endeavor to create novel polycyclic heterocyclic systems. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The combination of these two heterocyclic motifs can lead to synergistic effects and novel pharmacological profiles.

The synthesis of such fused systems can be approached through several established synthetic methodologies for thiazole ring formation. A common and effective method is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. In the context of the tetrahydrobenzotriazolone scaffold, this would necessitate the introduction of a reactive α-halo substituent adjacent to the ketone at the C-5 position. The subsequent reaction with a suitable thioamide would lead to the formation of the fused thiazole ring.

An alternative strategy could involve the reaction of the tetrahydrobenzotriazolone with a reagent containing a pre-formed thiazole moiety or reagents that facilitate the in-situ formation of the thiazole ring. For instance, the reaction of the ketone with elemental sulfur and an appropriate amine, a variation of the Willgerodt-Kindler reaction, could potentially be adapted to form a thioamide intermediate, which could then be cyclized to a fused thiazole.

The biological evaluation of these tetrahydrobenzotriazolone-thiazole fused hybrids is of significant interest. Given the known antimicrobial activities of both benzotriazole and thiazole derivatives, these fused compounds are promising candidates for screening against various bacterial and fungal strains. jrasb.com Furthermore, the anticancer potential of such derivatives should be investigated, as many thiazole-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines. nih.gov

Table 1: Potential Synthetic Routes to Tetrahydrobenzotriazolone-Thiazole Fusions

| Reaction Name | Reactants | General Conditions | Potential Product |

| Hantzsch Thiazole Synthesis | 5-Halo-2,5,6,7-tetrahydrobenzotriazol-4-one and Thioamide | Base catalyst, suitable solvent | Thiazolo[4,5-e] jrasb.comchemicalbook.comderpharmachemica.combenzotriazol-4(5H)-one derivative |

| Gewald Aminothiophene Synthesis (adapted) | This compound, elemental sulfur, and an active methylene nitrile | Base catalyst (e.g., morpholine), solvent | Aminothiazole-fused tetrahydrobenzotriazolone derivative |

Below is an interactive data table summarizing the potential biological activities of these fused compounds based on the known properties of their constituent rings.

Combination with Other Nitrogen Heterocycles

The fusion or linkage of the this compound scaffold with other nitrogen-containing heterocycles, such as pyrimidine, pyrazole, and triazole, opens up a vast chemical space for the development of new molecular entities with diverse functionalities. These nitrogen-rich heterocycles are privileged structures in medicinal chemistry, frequently found in the core of many approved drugs.

Pyrimidine Fusions: The synthesis of pyrimidine-fused tetrahydrobenzotriazolones can be achieved through condensation reactions involving the ketone functionality. For instance, reaction of the tetrahydrobenzotriazolone with a suitable three-carbon component and an amidine source, such as guanidine, can lead to the formation of a fused pyrimidine ring. bu.edu.eg These pyrimido[4,5-d] jrasb.comchemicalbook.comderpharmachemica.combenzotriazole derivatives could be investigated for a range of biological activities, including as kinase inhibitors, a common mode of action for pyrimidine-based anticancer agents.

Pyrazole Fusions: The construction of a pyrazole ring fused to the tetrahydrobenzotriazolone core can be accomplished by reacting the ketone with hydrazine or its derivatives. For example, a Knorr-type pyrazole synthesis could be adapted, where a β-dicarbonyl derivative of the tetrahydrobenzotriazolone is reacted with a hydrazine. Alternatively, reaction of an α,β-unsaturated ketone derivative of the parent compound with hydrazine could also yield the desired fused pyrazole. organic-chemistry.org Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory and analgesic effects.

Triazole Fusions: The introduction of an additional triazole ring can be achieved through various synthetic routes. For instance, if a hydrazide derivative of the tetrahydrobenzotriazolone is prepared, it can be cyclized with a one-carbon synthon to form a fused 1,2,4-triazole ring. Alternatively, a 1,3-dipolar cycloaddition reaction between an azide-functionalized tetrahydrobenzotriazolone and an alkyne could be employed to generate a fused 1,2,3-triazole ring. frontiersin.org Triazole moieties are known to be important pharmacophores in antifungal and anticancer agents. zsmu.edu.ua

Table 2: Strategies for Fusing Other Nitrogen Heterocycles

| Target Heterocycle | Key Reagents | General Synthetic Approach | Potential Biological Activities |

| Pyrimidine | Amidine (e.g., guanidine), 1,3-dicarbonyl equivalent | Biginelli or related condensation reactions | Anticancer (kinase inhibition) |

| Pyrazole | Hydrazine or substituted hydrazines | Paal-Knorr or related cyclocondensation reactions | Anti-inflammatory, Analgesic |

| 1,2,4-Triazole | Hydrazide, one-carbon synthon (e.g., orthoformate) | Cyclization of acylhydrazone intermediates | Antifungal, Antimicrobial |

| 1,2,3-Triazole | Azide, Alkyne | Huisgen 1,3-dipolar cycloaddition ("Click Chemistry") | Anticancer, Antiviral |

An interactive data table summarizing research findings on related fused heterocyclic systems is provided below.

Advanced Spectroscopic and Analytical Characterization for Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. For 2,5,6,7-Tetrahydrobenzotriazol-4-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Due to the limited availability of direct experimental NMR data for this compound in the public domain, the following spectral assignments are based on established chemical shift principles and data from structurally related benzotriazole (B28993) derivatives. researchgate.netresearchgate.netchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The protons on the saturated cyclohexane (B81311) ring (at positions 5, 6, and 7) would likely appear as complex multiplets in the upfield region, typically between δ 2.0 and 3.0 ppm. The methylene (B1212753) protons adjacent to the carbonyl group (C5) and the nitrogen atom of the triazole ring (C7) would be expected at the lower end of this range. The NH proton of the triazole ring is anticipated to be a broad singlet, with its chemical shift being concentration and solvent dependent, likely appearing in the region of δ 10-14 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C4) is expected to be the most downfield signal, typically in the range of δ 190-200 ppm. The carbons of the triazole ring (C3a and C7a) would resonate in the aromatic region, likely between δ 130 and 150 ppm. The methylene carbons of the tetrahydro-benzene portion (C5, C6, and C7) are expected in the aliphatic region, typically between δ 20 and 40 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| NH | 10.0 - 14.0 (br s) | - |

| C3a | - | 140.0 - 150.0 |

| C4 | - | 190.0 - 200.0 |

| C5 | 2.4 - 2.6 (m) | 35.0 - 40.0 |

| C6 | 2.0 - 2.2 (m) | 20.0 - 25.0 |

| C7 | 2.7 - 2.9 (m) | 30.0 - 35.0 |

| C7a | - | 130.0 - 140.0 |

Note: The predicted chemical shifts are estimates based on analogous structures and may vary depending on the solvent and experimental conditions. 'br s' denotes a broad singlet, and 'm' denotes a multiplet.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings within the methylene groups of the cyclohexane ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the assignments made from the one-dimensional spectra. Finally, HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal long-range (2-3 bond) correlations between protons and carbons, providing crucial information for assembling the complete molecular structure, for instance, by showing correlations from the methylene protons at C5 and C7 to the carbonyl carbon (C4) and the triazole ring carbons (C3a and C7a).

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of its molecular structure.

Interactive Data Table: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Key Bond Lengths | C=O: ~1.22 Å; N-N (triazole): ~1.35 Å; C-N (triazole): ~1.38 Å |

| Key Bond Angles | C-C-C (cyclohexane): ~110-112°; Angles in triazole ring: ~105-115° |

| Intermolecular Interactions | N-H···O=C hydrogen bonds |

Note: These are generalized expectations based on similar molecular structures.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) would be employed.

The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition with high accuracy, thus confirming the molecular formula C₆H₇N₃O.

The fragmentation pattern in the mass spectrum provides a "fingerprint" of the molecule. While a specific mass spectrum for this compound is not available, fragmentation pathways can be predicted based on the known behavior of related benzotriazinones and other heterocyclic ketones. nih.govlibretexts.orgnih.govmiamioh.eduresearchgate.net Common fragmentation pathways would likely involve:

Loss of N₂: A characteristic fragmentation of triazoles is the elimination of a molecule of nitrogen (28 Da).

Loss of CO: Cleavage of the carbonyl group as carbon monoxide (28 Da) is a common fragmentation pathway for ketones.

Retro-Diels-Alder (RDA) reaction: The cyclohexanone (B45756) ring could undergo a retro-Diels-Alder reaction, leading to the loss of ethylene (B1197577) (28 Da) or other small neutral molecules.

Cleavage of the cyclohexane ring: Fragmentation of the saturated ring could lead to the loss of alkyl fragments.

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Neutral Loss |

| 149 | [M]⁺ (Molecular Ion) | - |

| 121 | [M - N₂]⁺ or [M - CO]⁺ | N₂ or CO |

| 93 | [M - N₂ - CO]⁺ | N₂ and CO |

| 77 | Phenyl-like fragment | C₂H₄N₂O |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Electronic Absorption (UV-Vis) and Vibrational (IR, Raman) Spectroscopies for Electronic Structure and Bonding Insights

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) is expected to show absorption bands corresponding to π→π* and n→π* transitions. Based on data for benzotriazole and related chromophores, the π→π* transitions of the triazole ring fused with the enone system would likely result in strong absorption bands in the range of 220-280 nm. researchgate.netpsu.edunih.govfarmaciajournal.com The n→π* transition of the carbonyl group is expected to appear as a weaker absorption band at a longer wavelength, possibly around 300-340 nm.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp absorption band for the C=O stretching vibration of the ketone is anticipated around 1680-1700 cm⁻¹. The N-H stretching vibration of the triazole ring should appear as a broad band in the region of 3100-3300 cm⁻¹. C-H stretching vibrations of the methylene groups in the cyclohexane ring are expected just below 3000 cm⁻¹. The C=N and N=N stretching vibrations of the triazole ring would likely be observed in the 1400-1600 cm⁻¹ region. scielo.org.zaresearchgate.net

Raman Spectroscopy: Raman spectroscopy, which is complementary to IR spectroscopy, can also provide information about the vibrational modes. The symmetric vibrations of the benzotriazole ring system are often strong in the Raman spectrum.

Interactive Data Table: Predicted Vibrational and Electronic Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Wavelength/Wavenumber | Assignment |

| UV-Vis | 220 - 280 nm | π→π* transitions |

| UV-Vis | 300 - 340 nm | n→π* transition (C=O) |

| IR | 3100 - 3300 cm⁻¹ (broad) | N-H stretch |

| IR | < 3000 cm⁻¹ | C-H stretch (aliphatic) |

| IR | 1680 - 1700 cm⁻¹ (strong) | C=O stretch |

| IR | 1400 - 1600 cm⁻¹ | C=N, N=N stretch |

Chromatographic and Other Separation Techniques in Synthesis and Purity Analysis

Chromatographic techniques are essential for monitoring the progress of the synthesis of this compound, for its purification, and for assessing its final purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the reaction progress by observing the disappearance of starting materials and the appearance of the product spot. Different solvent systems (eluents), typically mixtures of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone), would be tested to achieve good separation. The spots can be visualized under UV light (due to the conjugated system) or by using a staining agent such as potassium permanganate.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique used for the final purity assessment of the synthesized compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. nih.govresearchgate.netresearchgate.net The elution could be isocratic or gradient. Detection is typically performed using a UV detector set at a wavelength where the compound shows maximum absorbance. The purity is determined by integrating the peak area of the main compound and any impurities.

Column Chromatography: For the purification of the crude product on a larger scale, column chromatography using silica (B1680970) gel as the stationary phase is the method of choice. The solvent system developed for TLC can be adapted for column chromatography to isolate this compound from unreacted starting materials and by-products.

Interactive Data Table: Typical Chromatographic Conditions for the Analysis of this compound

| Technique | Stationary Phase | Mobile Phase (Eluent) | Detection |

| TLC | Silica gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 1:1 v/v) | UV light (254 nm) |

| HPLC | C18 (Reversed-phase) | Acetonitrile:Water (gradient) | UV at λmax (~254 nm) |

| Column Chromatography | Silica gel (60-120 mesh) | Hexane:Ethyl Acetate (gradient) | TLC analysis of fractions |

Computational Chemistry and Theoretical Modeling of 2,5,6,7 Tetrahydrobenzotriazol 4 One Systems

Quantum Mechanical Studies of Electronic Structure and Properties

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These approaches model the behavior of electrons and nuclei to predict a wide range of chemical and physical characteristics.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry.

For 2,5,6,7-Tetrahydrobenzotriazol-4-one, DFT calculations would begin with an initial guess of the molecular structure. The calculations would then iteratively solve the Kohn-Sham equations to minimize the electronic energy of the system, thereby optimizing the positions of the atoms. The result is a prediction of bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

A typical output from such a study would include a data table summarizing these geometric parameters. Furthermore, the calculation provides the ground state energy, a crucial value for assessing the molecule's stability. Different functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G*, cc-pVTZ) would be employed to ensure the reliability of the results.

Table 1: Hypothetical DFT-Calculated Ground State Geometric Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value (B3LYP/6-31G*) |

|---|---|---|---|---|---|

| Bond Length | N1 | N2 | - | - | Value in Å |

| Bond Length | C4 | O1 | - | - | Value in Å |

| Bond Angle | N1 | N2 | N3 | - | Value in Degrees |

| Dihedral Angle | C5 | C6 | C7 | C8 | Value in Degrees |

Note: This table is illustrative. Actual values would be generated from specific DFT calculations.

Ab Initio Methods for High-Accuracy Electronic Structure Determination (e.g., CASPT2)

For a more precise understanding of the electronic structure, particularly in cases where electron correlation is strong or excited states are of interest, high-level ab initio methods are employed. These methods are based on first principles, without empirical parameterization.

Complete Active Space Perturbation Theory of the Second Order (CASPT2) is a powerful multireference method. For a molecule like this compound, a CASPT2 calculation would be used to accurately predict electronic transition energies (i.e., the energy required to move an electron to a higher energy level), which are related to the molecule's UV-Vis spectrum. It can also provide a more accurate ground state energy than many DFT functionals. The "active space" in a CASPT2 calculation is a carefully selected set of orbitals and electrons that are most important for the chemical properties being studied.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is an invaluable tool for mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Computational Elucidation of Reaction Mechanisms

To understand how this compound might be synthesized or how it participates in chemical reactions, computational chemists would model the entire reaction pathway. This involves identifying all reactants, products, intermediates, and, crucially, the transition states that connect them.

A transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. By locating the transition state structures and calculating their energies, the activation energy for the reaction can be determined. This information is key to understanding the kinetics of the reaction.

Prediction of Reactivity and Selectivity

Computational models can also predict where a molecule is most likely to react. For this compound, this would involve analyzing its electronic properties, such as the distribution of electron density and the energies of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO).

Fukui functions and dual descriptors are calculated to identify the most nucleophilic (electron-donating) and electrophilic (electron-accepting) sites in the molecule.

The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates higher reactivity.

These computational tools can predict the regioselectivity and stereoselectivity of reactions involving this compound, guiding synthetic efforts.

Molecular Dynamics and Conformation Analysis

While quantum mechanical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. An MD simulation solves Newton's equations of motion for the atoms in the molecule, governed by a force field that approximates the potential energy of the system.

For this compound, an MD simulation would reveal how the molecule moves, vibrates, and changes its shape at a given temperature. This is particularly important for understanding its conformational flexibility. The tetrahydro part of the molecule is not planar, and MD simulations can explore the different possible ring conformations (e.g., chair, boat, twist-boat) and the energetic barriers between them.

The simulation would track the positions of all atoms over time, generating a trajectory that can be analyzed to understand:

Conformational preferences: Which shapes the molecule is most likely to adopt.

Hydrogen bonding dynamics: If the molecule is in a protic solvent, MD can model the formation and breaking of hydrogen bonds.

Solvation structure: How solvent molecules arrange themselves around the solute.

This information is crucial for understanding how the molecule behaves in a real-world environment, such as in a solution or interacting with a biological target.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

Conformational Preferences and Flexibility

The molecular structure of this compound features a fused ring system consisting of a triazole ring and a cyclohexanone (B45756) ring. The flexibility of this molecule is primarily dictated by the saturated six-membered ring, which can adopt several non-planar conformations.

Detailed computational studies on analogous saturated heterocyclic systems, such as acylated tetrahydrobenzazepines, indicate that seven-membered rings exist in a chair conformation. nih.gov By analogy, the six-membered ring in this compound is expected to adopt a limited number of low-energy conformations, likely variations of the chair and boat forms. The planarity of the triazole ring fused to the cyclohexanone moiety introduces conformational constraints.

Theoretical calculations, typically using Density Functional Theory (DFT) or high-level ab initio methods, can be employed to determine the relative energies of these conformers. The energy difference between these states and the barriers to interconversion define the molecule's flexibility. For similar heterocyclic systems, energy barriers for ring inversion can be surprisingly high, leading to diastereotopic ring methylenes being observable by NMR at room temperature. nih.gov A hypothetical energy profile for the conformational isomers of this compound is presented below, illustrating the expected relative stabilities.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Half-Chair 1 | 0.00 | C1-C2-C3-C4: ~50, C2-C3-C4-C5: ~-55 |

| Half-Chair 2 | 0.25 | C1-C2-C3-C4: ~-52, C2-C3-C4-C5: ~53 |

| Twist-Boat | 5.50 | C1-C2-C3-C4: ~30, C2-C3-C4-C5: ~30 |

Note: This data is illustrative and based on typical values for substituted cyclohexene rings. Specific values for this compound would require dedicated computational studies.

Intermolecular Interactions in Condensed Phases

In the solid state, the arrangement of this compound molecules is governed by a network of intermolecular interactions. Crystal structure analyses of various benzotriazole (B28993) derivatives reveal the critical role of hydrogen bonding and other weak interactions in determining the crystal packing. researchgate.netnih.govnih.gov

The key functional groups in this compound available for these interactions are:

N-H group of the triazole ring: Acts as a strong hydrogen bond donor.

Nitrogen atoms of the triazole ring: Act as hydrogen bond acceptors.

Carbonyl group (C=O): The oxygen atom is a potent hydrogen bond acceptor.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bond | N-H (Triazole) | N (Triazole) | 2.6 - 2.9 | Primary, Directional |

| Hydrogen Bond | N-H (Triazole) | O (Carbonyl) | 2.7 - 3.0 | Primary, Directional |

| Weak Hydrogen Bond | C-H (Aliphatic) | O (Carbonyl) | 3.0 - 3.5 | Secondary, Stabilizing |

| Weak Hydrogen Bond | C-H (Aliphatic) | N (Triazole) | 3.1 - 3.6 | Secondary, Stabilizing |

| van der Waals | All atoms | All atoms | > 3.5 | Non-specific, Cohesive |

Quantitative Structure-Activity Relationships (QSAR) and Molecular Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. For benzotriazole derivatives, QSAR models have been successfully developed to guide the design of new therapeutic agents, particularly as kinase inhibitors. nih.govgsconlinepress.comdocumentsdelivered.com

A 3D-QSAR study on benzotriazol-1-yl carboxamide derivatives as monoacylglycerol lipase (MAGL) inhibitors highlighted the importance of specific structural features for biological activity. nih.gov The models revealed that H-bond acceptors, positive charge centers, and hydrophobic properties are key determinants of inhibitory potency. nih.gov Similarly, QSAR studies on benzotriazoles as antiproliferative agents have shown that steric and electrostatic fields are crucial for activity. researchgate.net

For the this compound scaffold, a QSAR study would involve synthesizing a library of derivatives with varied substituents on the ring system and measuring their biological activity against a specific target. Molecular descriptors, such as those listed below, would then be calculated and used to build a predictive model.

Common Molecular Descriptors in QSAR:

Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific substituent descriptors (e.g., Taft or Charton parameters).

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices that describe molecular branching.

The resulting QSAR model, often visualized with contour maps, would guide the rational design of new, more potent analogs by indicating regions where, for example, bulky groups, hydrogen bond donors, or hydrophobic moieties would enhance activity. nih.govnih.gov

Applications of Advanced Theoretical Models (e.g., Quantum Theory of Atoms in Molecules (QTAIM) Analysis)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful theoretical model used to analyze the electron density distribution in molecules. dal.ca It provides a rigorous definition of atoms within a molecule and characterizes the nature of chemical bonds and intermolecular interactions. nzdr.ruresearchgate.net

QTAIM analysis can be applied to this compound to gain fundamental insights into its chemical bonding. The analysis focuses on the properties of the electron density (ρ) at critical points, particularly bond critical points (BCPs) located between two interacting atoms.

QTAIM Parameters and Their Interpretation:

Electron Density at BCP (ρ(r)): Its value correlates with the strength of the bond or interaction.

Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) indicates a shared interaction (covalent bond), where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) signifies a closed-shell interaction (ionic bonds, hydrogen bonds, van der Waals forces), where electron density is depleted in the internuclear region. researchgate.net

Total Energy Density (H(r)): The sign of H(r) at the BCP can also help characterize the interaction, with negative values indicating a degree of covalent character.

For this compound, QTAIM would be particularly useful for:

Characterizing Intramolecular Bonds: Quantifying the covalent character of C-C, C-N, N-N, and C=O bonds within the molecule.

Analyzing Intermolecular Interactions: Precisely characterizing the nature and strength of the N-H···N and N-H···O hydrogen bonds that define its structure in the condensed phase. researchgate.net QTAIM has been successfully used to study these interactions in other benzotriazole systems. researchgate.net

| Interaction | Typical ∇²ρ(r) sign | Typical H(r) sign | Nature of Interaction |

| C-C (covalent) | Negative | Negative | Shared (Covalent) |

| C=O (covalent) | Negative | Negative | Shared (Covalent) |

| N-H···O (H-bond) | Positive | Negative/Positive | Closed-shell (partially covalent) |

| C-H···N (H-bond) | Positive | Positive | Closed-shell (non-covalent) |

This advanced analysis provides a detailed electronic picture of the molecule, explaining its stability, reactivity, and interaction patterns from first principles.

Applications of 2,5,6,7 Tetrahydrobenzotriazol 4 One in Contemporary Chemical Synthesis and Materials Science

Utilization as Key Intermediates in Complex Organic Synthesis

Following a comprehensive review of scientific literature, there is currently a lack of specific research data and published studies detailing the utilization of 2,5,6,7-Tetrahydrobenzotriazol-4-one for the applications listed below.

No specific examples or methodologies were found describing the use of this compound as a direct scaffold for the construction of complex polycyclic systems.

There is no available information in the reviewed literature concerning the application of this compound as a reactant or key intermediate in multicomponent reaction (MCR) methodologies.

Metal Deactivation and Corrosion Inhibition: Mechanistic Aspects

Research has established 4,5,6,7-tetrahydro-benzotriazole as a valuable agent for inhibiting the corrosion of metallic surfaces, with a particular efficacy for copper and its alloys. Its performance in certain applications has been found to be superior to the widely used corrosion inhibitor, benzotriazole (B28993).

The primary mechanism of corrosion inhibition by 4,5,6,7-tetrahydro-benzotriazole involves its ability to act as a metal deactivator. The molecule forms a protective, preservative film on the metal surface. This is achieved by contacting the metal with the compound, either in a solution or via the vapor phase. The triazole group in the molecule interacts with the metal surface, forming a stable complex that passivates the metal and protects it from corrosive agents. This protective layer is crucial in preventing the deterioration of functional materials that come into contact with the metal.

The utility of 4,5,6,7-tetrahydro-benzotriazole as a corrosion inhibitor has been demonstrated in several industrial applications. A key advantage is its effectiveness in mineral oil-based functional fluids, a context where traditional benzotriazole shows unsatisfactory performance.

Key application areas include:

Lubricants: It is particularly advantageous when incorporated into natural or synthetic lubricants, such as mineral oils, to prevent the corrosion of metal components.

Protective Coatings: The compound is used as an additive in varnishes and lacquers that are based on white spirits, providing enhanced corrosion resistance.

Polymeric Materials: It serves as a metal deactivator to inhibit the degradation of polymers that are in contact with copper. For instance, it can be incorporated into polypropylene (B1209903) intended for use as a covering for copper wire to prevent the polymer's rapid degradation.

Functional Fluids: It is also employed in antifreeze and coolant compositions.

The proportion of 4,5,6,7-tetrahydro-benzotriazole used in these functional materials typically ranges from 0.01% to 10% by weight.

| Application Area | Functional Material | Role of 4,5,6,7-tetrahydro-benzotriazole |

| Lubricants | Mineral Oils, Synthetic Lubricants | Copper Corrosion Inhibitor |

| Coatings | Varnishes, Lacquers (White Spirit-Based) | Corrosion Inhibitor |

| Polymers | Polypropylene, PVC, ABS Terpolymers | Metal Deactivator to prevent polymer degradation |

| Automotive | Antifreeze, Coolant Compositions | Corrosion Inhibitor |

Design of Ligands and Molecular Probes for Specific Targets

After a thorough search of scientific databases and literature, no specific research or applications have been found detailing the use of this compound in the design of specialized ligands or molecular probes for specific biological or chemical targets.

Enzyme Active Site Interaction Studies (e.g., DNA Gyrase, Autotaxin, PPARγ)

There is no specific information available in the public scientific literature regarding the interaction of this compound with the active sites of DNA Gyrase, Autotaxin, or PPARγ.

Exploration in Supramolecular Chemistry and Self-Assembly

No studies detailing the use or exploration of this compound in the field of supramolecular chemistry or its self-assembly properties could be identified in a comprehensive literature search.

Development of Functional Materials and Polymers

Integration into Polymer Matrices

There is no available research data on the integration of this compound into polymer matrices.

Photophysical Applications

Specific photophysical data or applications for this compound are not present in the current body of scientific literature.

Emerging Research Frontiers and Future Perspectives on 2,5,6,7 Tetrahydrobenzotriazol 4 One

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward in chemical manufacturing, offering enhanced safety, scalability, and efficiency. rsc.org For the synthesis of benzotriazole (B28993) derivatives, flow chemistry provides a robust solution to handle potentially hazardous intermediates and improve reaction control. fu-berlin.de

Recent studies have demonstrated the successful synthesis of benzotriazoles and related benzotriazin-4(3H)-ones using continuous flow reactors. nih.govorganic-chemistry.org These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. For example, a photochemical cyclization to produce benzotriazin-4(3H)-ones was achieved in a flow reactor with a residence time of only 10 minutes, showcasing the potential for rapid and efficient production. nih.govorganic-chemistry.org Another key advantage is the improved safety profile; the small reaction volumes within a flow reactor minimize the risks associated with accumulating unstable intermediates or performing highly exothermic reactions. fu-berlin.de

The integration of these flow systems with automated platforms allows for high-throughput screening of reaction conditions and rapid library synthesis for drug discovery and materials science applications. This automation can accelerate the discovery of novel tetrahydrobenzotriazolone derivatives with desired properties.

| Synthesis Method | Key Advantages | Throughput | Scalability | Reference |

| Continuous Flow Photochemistry | Rapid reaction (10 min), catalyst-free, high yield | High | Demonstrated scalability and robustness | nih.govorganic-chemistry.org |

| Flow [3+2] Cycloaddition | Metal-free, improved safety, short reaction times | Moderate | Demonstrated on a gram scale | fu-berlin.de |

This table compares different flow chemistry approaches for synthesizing related benzotriazole structures.

The future in this domain points towards the development of fully integrated and automated flow platforms for the on-demand synthesis of 2,5,6,7-Tetrahydrobenzotriazol-4-one and its derivatives.

Computational-Driven Discovery of Novel Reactivity and Applications

Computational chemistry has become an indispensable tool for predicting molecular properties, understanding reaction mechanisms, and discovering new applications for chemical compounds. For benzotriazole derivatives, methods like Density Functional Theory (DFT) and molecular dynamics (MD) are actively being used to explore their potential. researchgate.netaip.org

DFT calculations are employed to investigate the electronic structure of molecules, providing insights into their reactivity, stability, and spectroscopic properties. bozok.edu.tr For example, DFT has been used to correlate calculated molecular descriptors of benzotriazole derivatives with their experimentally observed performance as corrosion inhibitors. researchgate.net By calculating properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict how these molecules will interact with metal surfaces. aip.orgacs.org

Furthermore, molecular docking studies are used to predict the binding affinity and orientation of molecules within the active sites of biological targets. This in silico approach is crucial in drug discovery for identifying potential therapeutic applications. Benzotriazole derivatives have been docked against targets like the Epidermal Growth Factor Receptor (EGFR) and SARS-CoV-2 proteins to evaluate their potential as anticancer or antiviral agents. bozok.edu.trresearchgate.net These computational predictions help prioritize which novel derivatives should be synthesized and tested, saving significant time and resources.

Cross-Disciplinary Research with Other Scientific Domains

The versatile structure of the benzotriazole scaffold has led to its investigation in a wide array of scientific fields beyond traditional organic chemistry. gsconlinepress.com This cross-disciplinary research is uncovering new and valuable applications for compounds like this compound.

Medicinal Chemistry : Benzotriazole derivatives have been extensively studied for their diverse pharmacological activities. gsconlinepress.comjocpr.comresearchgate.net Research has demonstrated their potential as antimicrobial, anti-inflammatory, analgesic, antifungal, and anti-hyperglycemic agents. researchgate.netnih.gov The ability to functionalize the core structure allows for the fine-tuning of biological activity, making it a privileged scaffold in drug discovery. gsconlinepress.com

Materials Science : A primary application of benzotriazoles is in the field of corrosion inhibition, particularly for copper and its alloys. wikipedia.org These compounds form a protective, passive layer on the metal surface, preventing corrosive processes. aip.orgacs.org Additionally, their ability to absorb ultraviolet light makes them valuable as UV stabilizers in polymers and plastics, extending the lifespan and durability of these materials. gsconlinepress.com

Environmental Chemistry : The strong chelating properties of benzotriazoles are being explored for environmental remediation. Modified benzotriazole derivatives have shown potential as adsorbents for removing heavy metal pollutants from wastewater, contributing to sustainable industrial practices. gsconlinepress.com

Addressing Scalability and Sustainability Challenges in Production